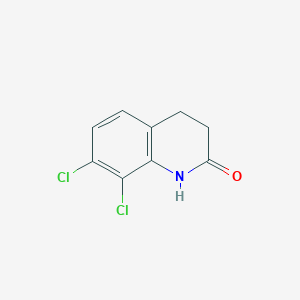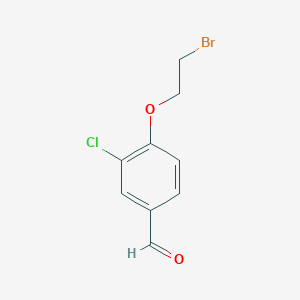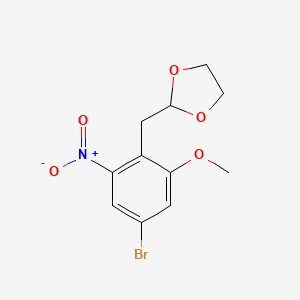
2-(4'-Bromo-2'-methoxy-6'-nitro)-benzyl-1,3-dioxolane
描述
2-(4'-Bromo-2'-methoxy-6'-nitro)-benzyl-1,3-dioxolane, also known as BMN-673, is an orally active small molecule inhibitor of poly (ADP-ribose) polymerase-1 (PARP-1). It is a synthetic compound that has been studied extensively for its potential use in cancer treatments, as well as its potential to be used in laboratory experiments.
作用机制
2-(4'-Bromo-2'-methoxy-6'-nitro)-benzyl-1,3-dioxolane works by inhibiting the activity of PARP-1, a key enzyme involved in DNA repair. By inhibiting PARP-1, 2-(4'-Bromo-2'-methoxy-6'-nitro)-benzyl-1,3-dioxolane prevents the repair of damaged DNA, which leads to cell death. Additionally, 2-(4'-Bromo-2'-methoxy-6'-nitro)-benzyl-1,3-dioxolane has been found to induce oxidative stress in cancer cells, which further contributes to cell death.
Biochemical and Physiological Effects
2-(4'-Bromo-2'-methoxy-6'-nitro)-benzyl-1,3-dioxolane has been found to inhibit the growth of several types of cancer cells, including ovarian, breast, and prostate cancer cells. Additionally, it has been found to induce apoptosis in cancer cells and inhibit the growth of tumor cells in animal models. It has also been studied for its potential to be used as an adjuvant therapy in combination with chemotherapy or radiation.
实验室实验的优点和局限性
The main advantage of using 2-(4'-Bromo-2'-methoxy-6'-nitro)-benzyl-1,3-dioxolane in laboratory experiments is its potential to be used as a novel anti-cancer agent. Additionally, it has been found to be an effective inhibitor of PARP-1, which is important for DNA repair. The main limitation of using 2-(4'-Bromo-2'-methoxy-6'-nitro)-benzyl-1,3-dioxolane in laboratory experiments is its potential to cause oxidative stress in cancer cells, which can lead to cell death.
未来方向
There are several potential future directions for the use of 2-(4'-Bromo-2'-methoxy-6'-nitro)-benzyl-1,3-dioxolane. These include the development of more effective delivery systems, the exploration of its potential use in combination therapies, and the investigation of its potential to be used in other types of cancer, such as lung and pancreatic cancer. Additionally, further research is needed to explore the potential of 2-(4'-Bromo-2'-methoxy-6'-nitro)-benzyl-1,3-dioxolane to be used as an adjuvant therapy in combination with chemotherapy or radiation. Finally, further research is needed to explore the potential of 2-(4'-Bromo-2'-methoxy-6'-nitro)-benzyl-1,3-dioxolane to be used in combination with other small molecule inhibitors, such as PARP-2 and PARP-3, to further enhance its efficacy.
科学研究应用
2-(4'-Bromo-2'-methoxy-6'-nitro)-benzyl-1,3-dioxolane has been studied extensively for its potential use in cancer treatments. It has been shown to inhibit the growth of several types of cancer cells, including ovarian, breast, and prostate cancer cells. Additionally, it has been found to induce apoptosis in cancer cells, as well as inhibit the growth of tumor cells in animal models. It has also been studied for its potential to be used as an adjuvant therapy in combination with chemotherapy or radiation.
属性
IUPAC Name |
2-[(4-bromo-2-methoxy-6-nitrophenyl)methyl]-1,3-dioxolane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrNO5/c1-16-10-5-7(12)4-9(13(14)15)8(10)6-11-17-2-3-18-11/h4-5,11H,2-3,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGLJJOSMPJEWKM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1CC2OCCO2)[N+](=O)[O-])Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrNO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




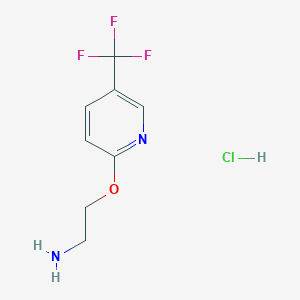

![[5-(Furan-2-yl)furan-2-yl]methanamine](/img/structure/B1378290.png)
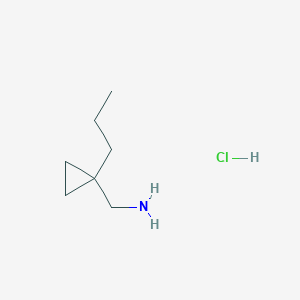
![[2-(2-Chloroethoxy)ethyl]dimethylamine hydrochloride](/img/structure/B1378292.png)
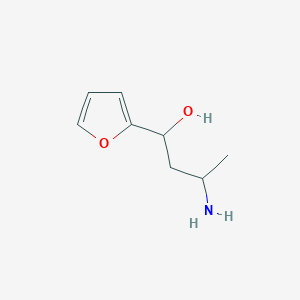

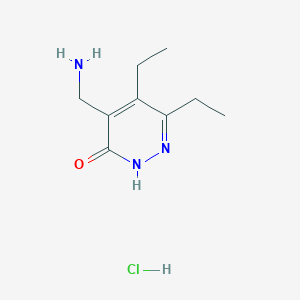

![methyl 1-{[4-(2,2,2-trifluoroethoxy)phenyl]methyl}-1H-1,2,4-triazole-3-carboxylate](/img/structure/B1378304.png)
